molecular formula C22H18ClFN2O2S B371344 2-[(4-chlorophenyl)sulfanyl]-N'-{4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide CAS No. 331461-73-5

2-[(4-chlorophenyl)sulfanyl]-N'-{4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide

Cat. No. B371344
CAS RN: 331461-73-5
M. Wt: 428.9g/mol
InChI Key: FADSHVPMSNXOHG-DHRITJCHSA-N
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Description

The compound “2-[(4-chlorophenyl)sulfanyl]-N’-{4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide” is a chemical with the molecular formula C22H18ClFN2O2S . It has a molecular weight of 428.907 Da . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound consists of different functional groups including a chlorophenyl group, a fluorobenzyl group, and an acetohydrazide group . For a detailed structural analysis, specialized software or databases like ChemSpider can be used .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized through various chemical reactions involving sulfanyl-, sulfinyl-, and sulfonyl-substitution processes. Such compounds demonstrate interesting chemiluminescence properties when induced by base decomposition, suggesting their potential application in chemical sensors or probes (Watanabe et al., 2010).
  • Research has also focused on the synthesis of novel heterocyclic compounds derived from similar acetohydrazides, investigating their biological activities such as lipase and α-glucosidase inhibition, indicating potential therapeutic applications (Bekircan et al., 2015).
  • Studies on N-acylhydrazones have explored their potential as O,N,O donors for metal ions such as Cu2+, highlighting their relevance in coordination chemistry and potential for creating new metal-organic frameworks or catalytic systems (Polo-Cerón et al., 2021).

Biological Activity

  • Some research efforts have been directed towards evaluating the antimicrobial activities of compounds synthesized from acetohydrazides. These studies have shown that certain derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains, suggesting their potential as new antimicrobial agents (Patel et al., 2009).
  • There has also been interest in the synthesis of compounds with potential anticancer activities. Studies involving the design, synthesis, and biological evaluation of novel derivatives have revealed that some compounds exhibit appreciable anticancer activity, underscoring their potential as leads in the development of new anticancer therapies (Fathima et al., 2022).

Advanced Materials

  • Research into the development of advanced materials has utilized similar compounds for the synthesis of transparent aromatic polyimides. These materials exhibit high refractive indices and small birefringences, making them suitable for applications in optical devices and high-performance polymers (Tapaswi et al., 2015).

Safety and Hazards

As with any chemical, handling “2-[(4-chlorophenyl)sulfanyl]-N’-{4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide” should be done in accordance with good laboratory practices and safety guidelines. Sigma-Aldrich, the supplier of this chemical, does not provide specific safety data for this compound .

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[(E)-[4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O2S/c23-18-5-11-21(12-6-18)29-15-22(27)26-25-13-16-3-9-20(10-4-16)28-14-17-1-7-19(24)8-2-17/h1-13H,14-15H2,(H,26,27)/b25-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADSHVPMSNXOHG-DHRITJCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)CSC3=CC=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)CSC3=CC=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfanyl]-N'-{4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide

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